REACTION_SMILES
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[CH3:15][O:16][c:17]1[c:18]([NH2:19])[cH:20][cH:21][c:22]([O:24][CH3:25])[cH:23]1.[Cl:1][c:2]1[n:3][c:4](-[c:9]2[n:10][cH:11][cH:12][cH:13][cH:14]2)[n:5][c:6]([CH3:8])[cH:7]1>>[ClH:1].[c:2]1([NH:19][c:18]2[c:17]([O:16][CH3:15])[cH:23][c:22]([O:24][CH3:25])[cH:21][cH:20]2)[n:3][c:4](-[c:9]2[n:10][cH:11][cH:12][cH:13][cH:14]2)[n:5][c:6]([CH3:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(N)c(OC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(Cl)nc(-c2ccccn2)n1
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Name
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Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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COc1ccc(Nc2cc(C)nc(-c3ccccn3)n2)c(OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |